1-Octylimidazole

Description

Significance and Research Trajectory of 1-Octylimidazole

The significance of this compound in the scientific community is largely tied to its role as a precursor to imidazolium-based ionic liquids. alfa-chemistry.com Ionic liquids are salts with melting points below 100 °C, exhibiting unique properties such as low volatility, high thermal stability, and tunable solubility. physionyx.comnbinno.com The octyl chain of this compound allows for the creation of ionic liquids with specific lipophilic characteristics, influencing their interaction with nonpolar substances and their performance as solvents or electrolytes. frontiersin.org

The research trajectory began with the synthesis of N-alkylimidazoles, a fundamental process in heterocyclic chemistry. chemicalbook.com This has evolved to focus on the tailored synthesis of imidazolium (B1220033) salts for specific applications. For instance, reacting this compound with other alkyl halides leads to the formation of disubstituted imidazolium cations, which are key components of many common ionic liquids. alfa-chemistry.com Research has demonstrated that by varying the alkyl substituents and the counter-anion, the physicochemical properties of the resulting ionic liquid can be finely tuned. alfa-chemistry.comnbinno.com Beyond ionic liquids, this compound is noted for its use as a ligand in coordination chemistry, such as in Jacobsen's catalyst, a complex used for asymmetric epoxidation reactions. scbt.com

Historical Context of Imidazole (B134444) Derivatives in Chemical Sciences

The study of this compound is built upon a long history of research into its parent heterocycle, imidazole. Imidazole was first synthesized by the German chemist Heinrich Debus in 1858 from glyoxal (B1671930) and formaldehyde (B43269) in ammonia. nih.govwikipedia.orgchemijournal.com Originally named "glyoxaline," this five-membered aromatic ring containing two nitrogen atoms quickly became a subject of intense study due to its presence in vital biological molecules. wikipedia.orgtsijournals.com

The most prominent natural example is the amino acid histidine, where the imidazole side chain plays a crucial role in the structure and function of many proteins and enzymes, including hemoglobin. chemijournal.com Its decarboxylated product, histamine, is a key hormone. tsijournals.com This biological significance spurred extensive research into the synthesis and properties of a vast array of imidazole derivatives. nih.gov In medicinal chemistry, the imidazole ring is a "privileged structure," appearing in numerous antifungal agents (e.g., clotrimazole), anti-ulcer drugs (e.g., cimetidine), and anticancer compounds. nih.govtsijournals.com This rich history in biological and medicinal chemistry provided the foundational knowledge for exploring the applications of synthetic imidazole derivatives like this compound in materials science and catalysis. nih.gov

Current Research Landscape and Emerging Trends for this compound

The current research landscape for this compound is dominated by its application in the field of "green chemistry" and advanced materials. alfa-chemistry.com The ionic liquids derived from it are investigated as environmentally benign alternatives to volatile organic compounds (VOCs) in synthesis and catalysis. alfa-chemistry.comphysionyx.com

Key research areas and emerging trends include:

Ionic Liquids as Solvents and Catalysts: Imidazolium-based ionic liquids derived from this compound are explored as solvents for a wide range of chemical reactions, including biomass processing. frontiersin.org Their ability to dissolve materials like cellulose (B213188) and lignin (B12514952) makes them promising for biofuel production. frontiersin.org

Electrochemical Applications: The high ionic conductivity and wide electrochemical window of these ionic liquids make them suitable for use as electrolytes in batteries, supercapacitors, and fuel cells. alfa-chemistry.comphysionyx.com Research focuses on optimizing their performance and stability for next-generation energy storage devices. nbinno.com

Corrosion Inhibition: Recent studies have investigated the use of imidazolium salts synthesized from 1-alkyl imidazole derivatives as effective corrosion inhibitors for metals like carbon steel in acidic environments. nih.gov The inhibitor molecules form a protective film on the metal surface, significantly reducing the corrosion rate. nih.gov

Antimicrobial and Biofilm Inhibition: Emerging research explores the biological activities of N-alkylimidazoles. A 2022 study showed that octylimidazole exhibited properties that inhibit virulence and biofilm formation in the bacterium Pseudomonas aeruginosa, suggesting potential applications in developing new antimicrobial strategies. nih.gov

Table 2: Selected Research Findings Involving this compound and its Derivatives

| Research Area | Specific Application / Finding | Key Derivative(s) | Reference |

|---|---|---|---|

| Corrosion Inhibition | Effective inhibitor for carbon steel in HCl solutions. Acts as a mixed-type inhibitor. | 3-(4-methylbenzyl)-1-octyl-1-H-imidazolium chloride | nih.gov |

| Antimicrobial Activity | Showed anti-virulence and biofilm inhibition properties against Pseudomonas aeruginosa. | This compound | nih.gov |

| Proton Transport | Used to create a long-chain protic ionic liquid showing enhanced proton mobility in silica (B1680970) nanopores. | 1-octylimidazolium bis(trifluoromethanesulfonyl)imide | sigmaaldrich.com |

| Biomass Deconstruction | Imidazolium-based ionic liquids with varying alkyl chains (including octyl) used to degrade water hyacinth biomass. | 1-octyl-3-methylimidazolium bromide | frontiersin.org |

| Catalysis | Employed as a ligand in Jacobsen's catalyst for chemical reactions. | This compound | scbt.com |

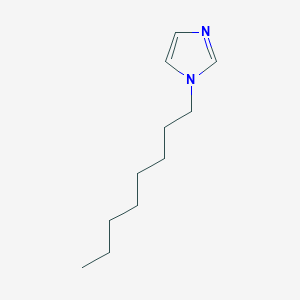

Structure

3D Structure

Propriétés

IUPAC Name |

1-octylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c1-2-3-4-5-6-7-9-13-10-8-12-11-13/h8,10-11H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMZKZJCMDOKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175507 | |

| Record name | N-Octyl imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21252-69-7 | |

| Record name | N-Octyl imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021252697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Octyl imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Octylimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTYLIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1393KOH6AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Octylimidazole and Its Analogues

N-Alkylation Reactions in 1-Octylimidazole Synthesis

N-alkylation stands as the most common and direct method for synthesizing this compound. This process involves the introduction of an octyl group onto the nitrogen atom of the imidazole (B134444) ring. Various bases and reaction conditions have been explored to optimize this transformation.

Reaction of Imidazole with Octyl Bromide using Potassium Carbonate

A widely employed method for the synthesis of this compound involves the reaction of imidazole with octyl bromide in the presence of potassium carbonate (K₂CO₃) as a base. nih.govresearchgate.net In a typical procedure, imidazole, octyl bromide, and potassium carbonate are combined in a solvent such as N,N-dimethylformamide (DMF). nih.govresearchgate.net The mixture is then heated, for instance at 150°C overnight, to facilitate the nucleophilic substitution reaction. nih.govresearchgate.net Following the reaction, the solvent is removed, and the crude product is purified, often by silica (B1680970) gel column chromatography, to yield this compound as a light yellow oil or white powder. nih.govresearchgate.net

This method is also applicable to the synthesis of other long-chain alkyl imidazoles by substituting octyl bromide with other alkyl bromides. The purity of the final product is typically verified using techniques like ¹H NMR spectroscopy. nih.gov

Table 1: Synthesis of this compound via N-Alkylation with Octyl Bromide and Potassium Carbonate

| Reactants | Base | Solvent | Temperature | Time | Purification Method |

|---|

Nucleophilic Substitution Reactions with Octyl Chloride or Bromide under Basic Conditions

The synthesis of this compound can be effectively achieved through nucleophilic substitution reactions where imidazole reacts with either octyl chloride or octyl bromide in the presence of a base. This general approach underscores the versatility of N-alkylation in forming 1-substituted imidazoles. The selection of the base and solvent system can influence the reaction rate and yield. Common bases used include alkali metal hydroxides like sodium hydroxide (B78521) or potassium hydroxide, and alkali metal carbonates like potassium carbonate.

Industrial-scale production often mirrors these laboratory methods but is adapted for larger quantities, potentially utilizing continuous flow reactors to enhance efficiency and maintain high purity.

Alkylation with 1-Bromooctane (B94149) under Basic Conditions

A standard laboratory-scale synthesis of this compound involves the alkylation of imidazole with 1-bromooctane under basic conditions. To achieve high purity of the resulting this compound, which has a density of approximately 0.91 g/mL at 20°C, purification techniques such as vacuum distillation for liquid products or column chromatography using silica gel are commonly employed. sigmaaldrich.com For ensuring the reproducibility of the synthesis, it is crucial to meticulously document all reaction parameters, including temperature and solvent ratios.

Reaction with 1,3-dibromopropane (B121459) to form 3-(3-bromopropyl)-1-octylimidazolium bromide

This compound can serve as a precursor for the synthesis of more complex imidazolium (B1220033) salts. For instance, it reacts with 1,3-dibromopropane to yield 3-(3-bromopropyl)-1-octylimidazolium bromide. researchgate.net This reaction is typically carried out in a solvent like dry acetone (B3395972) at a moderately elevated temperature, such as 50°C, for an extended period, for example, 24 hours. researchgate.net In this synthesis, a large excess of the dibromoalkane is often used. researchgate.net This subsequent alkylation of this compound demonstrates its utility as a building block for creating asymmetrical dicationic ionic liquids. researchgate.net

Synthesis of 1-(n-octyl)imidazole via Imidazole and n-Octylbromide with NaOH

An alternative basic condition for the synthesis of 1-(n-octyl)imidazole involves the use of sodium hydroxide (NaOH). In this procedure, imidazole is first dissolved in a solvent mixture, such as tetrahydrofuran (B95107) (THF) and methanol. rsc.org Sodium hydroxide is then added, and the mixture is stirred at room temperature to form the sodium salt of imidazole. Subsequently, n-octylbromide is introduced, and the reaction mixture is heated to reflux. rsc.org During the heating process, a precipitate, sodium bromide, is formed. rsc.org This method provides a clear indication of the reaction's progress.

Alternative Synthetic Routes to 1-Substituted Imidazoles

While direct N-alkylation of imidazole is the most common route to this compound, several other synthetic strategies exist for the preparation of 1-substituted imidazoles in general. These alternative methods can be advantageous when specific substitution patterns are desired or when starting from different precursors.

One such approach involves the use of solid-base catalysts, such as alkali-metal doped carbons. rsc.org For instance, the N-alkylation of imidazole with 1-bromobutane (B133212) has been successfully carried out using sodium- or cesium-promoted Norit carbons, sometimes enhanced by ultrasound activation to produce N-substituted imidazoles in high yields. rsc.org Basic zeolites have also been employed as catalysts for the N-alkylation of imidazole with various alkyl halides in the absence of a solvent, with activation sometimes achieved through microwave irradiation. researchgate.net

Another strategy involves multicomponent reactions. For example, tri- and tetrasubstituted imidazole derivatives can be synthesized in a one-pot reaction from an internal alkyne, an aldehyde, and an aniline, promoted by pivalic acid. acs.org This method offers a high degree of structural diversity.

Mechanochemistry, utilizing solvent-free ball-milling conditions, presents a greener alternative for the synthesis of substituted imidazoles. This technique has been applied to the coupling of imidazole with various halogenated compounds in the presence of a base. mdpi.com

Furthermore, N-propargylamines have emerged as versatile precursors for the synthesis of various imidazole derivatives through different catalytic systems, offering high atom economy and regioselectivity. rsc.org Metal-free protocols have also been developed, such as the N-allylation of imidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. beilstein-journals.org

These alternative routes highlight the diverse chemical strategies available for accessing the broader class of 1-substituted imidazoles, which could be adapted for the synthesis of this compound or its analogues with specific functionalities.

Reaction of α-Dicarbonyl Compounds with Ammonia, Aldehydes, and Primary Amines

A foundational method for synthesizing the imidazole core involves the reaction of an α-dicarbonyl compound, such as glyoxal (B1671930), with an aldehyde, like formaldehyde (B43269), and ammonia. thieme-connect.detandfonline.com To produce N-substituted imidazoles like this compound, a primary amine, in this case, n-octylamine, is used in place of a portion of the ammonia. google.comambeed.com

A representative reaction is as follows: n-Octylamine + Ammonia + Glyoxal + Formaldehyde → this compound + Water ambeed.com

Catalytic Alkylation of Imidazole with Alkanols

Another significant synthetic route is the direct N-alkylation of the imidazole ring with an alcohol, such as 1-octanol. This process often requires a catalyst to proceed efficiently. Acidic zeolite catalysts have proven effective for this alkylation in a continuous flow system. thalesnano.com

In this method, a solution of imidazole in the corresponding alkanol (1-octanol) is passed through a heated catalyst bed. thalesnano.com The use of a flow reactor allows for high-temperature and high-pressure conditions, keeping the reactants in the liquid phase well above their normal boiling points. thalesnano.com This technique is considered a green and sustainable process because the only byproduct is water, and the solvent can be reused. thalesnano.com

The reaction can be summarized as: Imidazole + 1-Octanol --(Catalyst, Heat)--> this compound + H₂O thalesnano.com

Phase-transfer catalysis is another approach for the N-alkylation of imidazole. researchgate.net This involves reacting imidazole with an alkylating agent, such as octyl bromide, in a two-phase system with a phase-transfer catalyst. researchgate.netdtu.dk

Purity Optimization and Characterization Techniques in this compound Synthesis

Following synthesis, obtaining a high-purity product is critical. This involves purification to remove unreacted starting materials, byproducts, and solvents, followed by analytical verification of its purity and structural confirmation.

Purification Methods: Vacuum Distillation and Column Chromatography

Vacuum Distillation: this compound is a liquid at room temperature with a relatively high boiling point. ua.edusigmaaldrich.com Therefore, vacuum distillation is a highly effective method for its purification. ambeed.comgoogle.com By reducing the pressure, the boiling point of the compound is lowered, allowing it to be distilled without thermal decomposition. For example, this compound can be distilled at temperatures between 118-120°C under a vacuum of 1 torr. google.com This process effectively separates the desired product from less volatile impurities and inorganic salts formed during the reaction. google.com

Column Chromatography: For smaller scale purifications or to separate compounds with very similar boiling points, column chromatography is a valuable technique. uj.edu.plcup.edu.cn In this method, the crude product is passed through a column packed with a stationary phase, typically silica gel. uj.edu.plcup.edu.cn A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture down the column at different rates based on their polarity. silicycle.com For 1-alkylimidazoles, a common mobile phase might consist of a mixture of hexane (B92381) and ethyl acetate. thieme-connect.de The separation is monitored, and the fractions containing the pure this compound are collected.

Purity Verification: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC): GC is a powerful analytical technique used to assess the purity of volatile compounds like this compound. brewerscience.com A small amount of the sample is injected into the instrument, where it is vaporized and carried by an inert gas through a long column. brewerscience.com The components of the sample separate based on their boiling points and interactions with the column's stationary phase. A detector at the end of the column registers the components as they elute, producing a chromatogram. The purity is determined by the area percentage of the main peak corresponding to this compound. chromforum.org For instance, GC analysis can confirm purities of over 99%. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is another chromatographic method used for purity verification, particularly for less volatile or thermally sensitive compounds. brewerscience.comchromforum.org The sample is dissolved in a solvent and pumped at high pressure through a column packed with a solid adsorbent material. chromforum.org Separation occurs based on the differential interactions of the sample components with the stationary and mobile phases. brewerscience.com An HPLC-UV method has been developed for the determination of ionic liquids, which are often derived from 1-alkylimidazoles. wisconsin.edu By comparing the chromatogram of the synthesized sample to that of a known standard, the purity can be accurately determined. chromforum.org

Spectroscopic Characterization (e.g., ¹H-NMR, ¹³C-NMR, FTIR)

Spectroscopic methods are indispensable for confirming the chemical structure of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H-NMR (Proton NMR): This technique provides detailed information about the hydrogen atoms in the molecule. mdpi.com For this compound, the ¹H-NMR spectrum will show distinct signals for the protons on the imidazole ring and the different methylene (B1212753) (CH₂) and methyl (CH₃) groups of the octyl chain. rsc.orgrsc.org The chemical shifts (δ, measured in ppm) and splitting patterns of these signals are unique to the molecule's structure. hmdb.ca

¹³C-NMR (Carbon-13 NMR): This method provides information about the carbon skeleton of the molecule. mdpi.comresearchgate.net Each unique carbon atom in this compound will produce a distinct signal in the ¹³C-NMR spectrum, allowing for confirmation of the imidazole ring carbons and the eight carbons of the octyl chain. rsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.orgcellulosechemtechnol.ro The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to C-H stretching vibrations of the alkyl chain, and C=N and C=C stretching vibrations within the imidazole ring. rsc.orgcellulosechemtechnol.ro These spectra are often recorded using an ATR (Attenuated Total Reflectance) sample plate. rsc.org

Interactive Data Table: Spectroscopic Data for this compound

| Technique | Description | Typical Chemical Shifts / Frequencies |

| ¹H-NMR | Provides information on the proton environment. | Signals for imidazole ring protons (around 6.8-7.6 ppm), N-CH₂ of the octyl group (around 3.9-4.2 ppm), other CH₂ groups of the octyl chain (around 1.2-1.8 ppm), and the terminal CH₃ group (around 0.8 ppm). rsc.orgrsc.org |

| ¹³C-NMR | Provides information on the carbon skeleton. | Signals for imidazole ring carbons (around 120-138 ppm), and various carbons of the octyl chain (ranging from approx. 14 ppm to 49 ppm). rsc.org |

| FTIR | Identifies functional groups. | Bands for C-H stretching (around 2855-2954 cm⁻¹), C=N and C=C stretching of the imidazole ring (around 1500-1600 cm⁻¹), and other characteristic vibrations. rsc.org |

Advanced Applications of 1 Octylimidazole in Materials Science

1-Octylimidazole in Coatings and Surface Modifications

Creation of Salt-Deactivated Surfaces in Chromatographic Applications

In chromatography, the stability of stationary phases is crucial for reliable separation. This compound has been employed to create "salt-deactivated surfaces" which help mitigate stationary phase instability. This application enhances the performance and longevity of chromatographic materials by preventing unwanted interactions or degradation of the stationary phase, particularly in the presence of salts or under specific mobile phase conditions . The precise mechanism involves modifying the surface to reduce its reactivity or susceptibility to salt-induced changes, thereby ensuring more consistent and reproducible chromatographic separations.

Self-Assembled Films of 1-Octadecyl-1H-imidazole on Copper for Corrosion Protection

While the primary focus is on this compound, related alkylimidazoles, such as 1-octadecyl-1H-imidazole, have demonstrated efficacy in protecting copper surfaces from corrosion through the formation of self-assembled films (SAMs) ijcsi.proias.ac.inresearchgate.net. These films, formed from organic solvents, create a hydrophobic barrier on the copper surface. Research indicates that these SAMs offer high efficiency in preventing corrosion, particularly in chloride-containing environments ijcsi.proias.ac.inmdpi.com. The imidazole (B134444) group's nitrogen atoms can chemisorb onto the copper surface, while the long alkyl chain provides hydrophobicity, effectively shielding the metal from corrosive agents ias.ac.inresearchgate.net. Studies suggest these films function as cathodic inhibitors, stabilizing the copper surface researchgate.net.

Octylimidazole Functionalized CuO in Deep Eutectic Solvent Medium for Photocatalysis

This compound has been utilized to functionalize copper oxide (CuO) nanoparticles within a deep eutectic solvent (DES) medium for photocatalytic applications rsc.orgresearchgate.netjst.go.jp. This approach aims to enhance the photocatalytic activity of CuO. The functionalization with octylimidazole can influence the dispersion and stability of the CuO nanoparticles in the DES, potentially improving their interaction with light and reactants. Deep eutectic solvents, being environmentally friendly, offer a green platform for synthesizing and utilizing such functionalized nanomaterials researchgate.netdntb.gov.ua. The in-situ preparation of highly photocatalytic active octylimidazole-functionalized CuO in DES highlights a novel pathway for developing advanced photocatalytic materials rsc.orgsciprofiles.com.

Polymer Inclusion Membranes (PIMs) Utilizing this compound

Polymer Inclusion Membranes (PIMs) represent a significant area where this compound and its derivatives play a crucial role as ion carriers for selective metal ion transport. PIMs offer advantages such as effective support fixation, ease of preparation, versatility, and good mechanical and chemical resistance nih.gov.

This compound as an Ion Carrier for Heavy Metal Ion Transport (Zn(II), Cd(II), Ni(II))

This compound has been extensively studied as an ion carrier in PIMs for the separation and transport of various heavy metal ions, notably Zn(II), Cd(II), and Ni(II) nih.govnih.govnih.govmdpi.comresearchgate.netdeswater.comnih.gov. In these systems, this compound, dissolved in a plasticizer like o-nitrophenyl pentyl ether (o-NPPE) within a cellulose (B213188) triacetate (CTA) support, facilitates the selective movement of target metal ions from a feed phase to a receiving phase nih.govnih.govmdpi.com. Research indicates that Zn(II) and Cd(II) ions are effectively transported, while Ni(II) transport is generally less effective nih.govnih.govmdpi.com. The hydrophobic octyl chain enhances the carrier's solubility in the membrane matrix and its affinity for metal ions, while the imidazole ring's nitrogen atoms act as coordination sites.

Table 1: Metal Ion Transport Efficiency in PIMs with this compound

| Metal Ion | Transport Effectiveness | Separation Coefficients (Example: Zn(II)/Ni(II)) | Recovery Factor (24h) | References |

| Zn(II) | High | 104.5 | 95.5% | nih.govnih.gov |

| Cd(II) | High | 2.8 (Zn(II)/Cd(II)) | - | nih.govnih.gov |

| Ni(II) | Low | - | - | nih.govnih.gov |

Note: Separation coefficients can vary depending on the specific mixture and experimental conditions.

Influence of Alkylimidazole Structure and Basicity on Transport Kinetics

The efficiency and kinetics of metal ion transport through PIMs are significantly influenced by the structure and basicity of the alkylimidazole carrier nih.govnih.govnih.govdeswater.comnih.govmdpi.com. Introducing methyl groups at positions 2 or 4 of the imidazole ring can increase the basicity of the molecule, which in turn affects its complex-forming properties with metal ions nih.govnih.gov. For instance, 1-octyl-2,4-dimethylimidazole, being a stronger base, can lead to different transport rates and selectivities compared to this compound nih.govnih.gov. The length of the alkyl chain (e.g., hexyl, octyl, decyl) also plays a role, influencing hydrophobicity and thus the carrier's interaction with the membrane and metal ions nih.govmdpi.com. The rate-limiting step in these transport processes is often the diffusion of the metal-carrier complex across the membrane nih.govnih.govmdpi.comresearchgate.net.

Membrane Characterization: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM)

Characterization techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are vital for understanding the morphology and structure of PIMs incorporating this compound. SEM images typically reveal dense and homogeneous structures for these membranes, with the carrier distributed throughout the polymer matrix nih.govmdpi.commdpi.commdpi.com. AFM provides higher-resolution surface topography, showing the distribution of carriers and potential surface roughness or porosity, which can impact transport efficiency nih.govmdpi.comresearchgate.netdeswater.comnih.govmdpi.commdpi.com. These microscopic analyses help correlate membrane structure with its performance in ion separation and transport processes.

Research on 1 Octylimidazole in Environmental Applications

Carbon Dioxide (CO2) Capture Technologies

The role of 1-octylimidazole and its derivatives in carbon capture technologies is an area of active research. These compounds are explored both as physical solvents and as precursors to ionic liquids, which can offer advantages in CO2 absorption processes.

Research has been conducted on the solubility of carbon dioxide in ionic liquids derived from this compound. One such study focused on 1-octyl-3-methylimidazolium tetrafluoroborate (B81430) ([OMIM][BF4]), providing solubility data across a range of temperatures and pressures. The measurements, carried out using a pressure drop isochoric method, demonstrate a linear increase in CO2 solubility with increasing pressure and decreasing temperature, which is characteristic of physical absorption. researchgate.netnih.gov

The solubility of CO2 in 1-n-alkylimidazoles, including those with an octyl chain, has been found to be comparable to that in many common organic solvents at ambient temperatures and low pressures. researchgate.net However, when used alone, their CO2 solubility levels may not be sufficient for large-scale post-combustion CO2 capture applications. researchgate.net To enhance their capture capacity, 1-n-alkylimidazoles can be combined with amines to create low-volatility, high-capacity solvent systems. researchgate.net

Table 1: Solubility of CO2 in 1-octyl-3-methylimidazolium tetrafluoroborate ([OMIM][BF4]) at Various Temperatures and Pressures

Data sourced from a study on CO2 solubility in [OMIM][BF4]. researchgate.net

The length of the n-alkyl chain on the imidazole (B134444) ring plays a role in the physical absorption of gases like CO2. Studies on a series of 1-n-alkylimidazoles have shown that while the alkyl chain can be tuned, its effect on CO2 solubility is linked to the fractional free volume (FFV) of the solvent. researchgate.net At ambient temperatures, the CO2 solubility in these compounds was found to be less than in many common organic solvents, a phenomenon attributed to a lower FFV. researchgate.net

When comparing neutral 1-n-alkylimidazoles to their ionic liquid counterparts (1-n-alkyl-3-methylimidazolium-based), research indicates that the CO2 solubility levels are similar. researchgate.net This suggests that converting the neutral imidazole to a charged ionic liquid does not inherently provide an advantage in terms of CO2 uptake capacity. researchgate.net While specific comparative data on CH4 solubility in this compound is not extensively detailed in the provided research, the principle of physical absorption suggests that factors influencing CO2 solubility, such as free volume, would similarly affect CH4 solubility.

Heavy Metal Ion Remediation and Separation

This compound has demonstrated significant potential as a carrier and extractant in the remediation and separation of heavy metal ions from aqueous solutions. Its ability to form complexes with metal ions is central to its function in these applications.

This compound has been effectively utilized as an ion carrier in Polymer Inclusion Membranes (PIMs) for the separation of non-ferrous metal ions. In a study involving the transport of zinc(II), cadmium(II), and nickel(II) from acidic aqueous solutions, PIMs containing this compound showed high efficiency for the transport of Zn(II) and Cd(II), while Ni(II) transport was limited. nih.gov The rate of metal ion transport is governed by the diffusion rate of the metal-carrier complex across the membrane. nih.gov

The stability of the complexes formed between the metal ions and this compound is a key factor in the separation process. The stability constants for this compound complexes were found to be the highest among the tested alkylimidazoles, with the order of stability being Zn(II) > Cd(II) > Ni(II). nih.gov This difference in complex stability, influenced by the formation of tetrahedral complexes by Zn(II) and Cd(II) and the rigid octahedral structure of Ni(II) complexes, allows for their separation. nih.gov

Table 2: Stability Constants (log βn) for Metal Ion Complexes with this compound

Data from a study on metal ion transport using PIMs doped with alkylimidazole. nih.gov

Ionic liquids based on octyl-imidazole have been investigated as effective extractants for Vanadium (V) from aqueous solutions. The extraction mechanism is primarily through anion exchange. mdpi.com The choice of anion in the ionic liquid significantly impacts the extraction efficiency. Studies have shown that 1-octyl-3-methylimidazolium chloride ([Omim]Cl), 1-octyl-3-methylimidazolium bromide ([Omim]Br), and 1-octyl-3-methylimidazolium tetrafluoroborate ([Omim][BF4]) can achieve high extraction rates for V(V). mdpi.com

The extraction efficiency is influenced by factors such as the diluent, equilibrium time, and temperature. N-pentanol has been identified as a suitable diluent. mdpi.com The extraction process is rapid, reaching equilibrium within 60 seconds. The extraction rate is dependent on the size of the anions and the interaction strength between the anion and the imidazolium (B1220033) cation. mdpi.com Smaller anions like Cl⁻ and Br⁻ facilitate a more efficient exchange with the vanadate (B1173111) ions (HVO₄²⁻), leading to higher extraction rates. mdpi.com

Table 3: Extraction Rates of Vanadium (V) by Different Octyl-Imidazole Ionic Liquids

Conditions: Equilibrium time of 60 s, extraction temperature of 25 °C. mdpi.com

The application of imidazole derivatives extends to broader solvent extraction and ion exchange processes for various metals. For instance, methylimidazole in an ionic liquid has been used for the solvent extraction of trivalent lanthanides and yttrium from aqueous solutions. rsc.org This process is promoted by the hydrophilic nature of the imidazole derivative, which can coordinate with the metal ions. rsc.org The extraction mechanism in ionic liquids can involve both cationic exchange and neutral solvation, offering advantages over conventional organic solvents where only neutral solvation may occur. rsc.org

The general principles of solvent extraction involve the use of an extractant that can selectively bind to target metal ions, facilitating their transfer from an aqueous phase to an immiscible organic phase. pageplace.de Imidazole-based compounds like this compound, with their ability to act as ligands, are well-suited for this purpose. The selectivity and efficiency of the extraction process can be tuned by modifying the structure of the imidazole derivative and the composition of the solvent system. pageplace.deresearchgate.net

Biological and Bio Inspired Research with 1 Octylimidazole

Antimicrobial and Antifungal Investigations of 1-Octylimidazole and its Derivatives

Research into the biological activities of this compound has revealed notable antimicrobial and antifungal properties, particularly in studies involving its derivatives. The structure of this compound, specifically its long alkyl chain, has been identified as a key factor in its efficacy against various microorganisms.

Studies have shown that imidazole (B134444) derivatives with longer alkyl chains generally possess better antimicrobial activities. nih.gov In a comparative study of N-alkylimidazoles, octylimidazole demonstrated significant anti-virulence and biofilm inhibition capabilities. nih.gov While another derivative, hexylimidazole, showed the best direct inhibitory activity against Pseudomonas aeruginosa PAO1, octylimidazole was highlighted as a potent agent for biofilm inhibition, suggesting a non-lethal approach to combating this opportunistic pathogen. nih.gov The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, has been determined for this compound (referred to as NOI in one study) against several bacterial strains. nih.govidexx.dk

Generally, Gram-positive bacteria have been found to be more susceptible to these compounds than Gram-negative bacteria. nih.gov For instance, the MIC for this compound against the Gram-positive Staphylococcus aureus was lower than that for the Gram-negative Escherichia coli. nih.gov This difference is often attributed to the structural variations in the bacterial cell walls. nih.gov

The antifungal potential of related compounds has also been explored. Alkylimidazolium ionic liquids, which are derivatives of alkylimidazoles, have shown effectiveness against fungi like Candida albicans. nih.gov The efficacy of these compounds also appears to be related to the length of the alkyl chain, with chains of 10 to 16 carbon atoms often being optimal. nih.gov

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound (NOI) Against Various Bacteria

This table presents the minimum concentration of this compound required to inhibit the growth of specific bacterial strains as reported in a 2022 study.

| Microorganism | Strain | Gram Staining | MIC (mM) |

| Pseudomonas aeruginosa | PAO1 | Negative | >10 |

| Escherichia coli | ATCC 25922 | Negative | >10 |

| Escherichia coli | Resistant Strain | Negative | >10 |

| Staphylococcus aureus | ATCC 25923 | Positive | 5.55 |

| Staphylococcus aureus | MRSA | Positive | 5.55 |

| Enterococcus faecalis | ATCC 29212 | Positive | 2.78 |

Data sourced from a study by Adu et al. (2022). nih.gov

Interactions with Biological Systems: Enzyme Modulation and Protein Interaction

The interaction of this compound with biological systems, such as its effect on enzymes and proteins, is an area of ongoing investigation, though specific modulatory roles are not yet well-defined in the literature. However, the parent molecule, imidazole, is known to participate in biological interactions.

In laboratory settings, high concentrations of imidazole are known to potentially interfere with protein-protein interactions that are mediated by polar or charged amino acid residues. This effect is primarily observed in techniques like metal affinity chromatography, where imidazole is used to elute tagged proteins. While this demonstrates a general capacity for the imidazole moiety to disrupt ionic interactions, it does not delineate a specific, targeted enzyme or protein modulation by this compound in a biological context.

Research specifically evaluating this compound as a modulator of enzyme activity or as a specific inhibitor or stabilizer of protein-protein interactions is limited. One study on N-alkylimidazole derivatives, including octylimidazole, investigated their interaction with LasR, a key protein in the quorum sensing machinery of Pseudomonas aeruginosa. nih.gov The study suggested that the observed inhibition of quorum sensing might be linked to the compounds' interaction with the LasR protein, as the binding affinity trended with the inhibitory activity. nih.gov This indicates a potential for this compound to interact with and modulate the function of specific bacterial proteins. nih.gov

Photoreceptor-Mediated Transduction in Synthetic Cells

A novel application of this compound has been demonstrated in the field of synthetic biology, where it functions as a key component in artificial photoreceptor systems designed to mimic biological signal transduction in synthetic cells.

In pioneering research, this compound (referred to as ImC8) has been successfully utilized as a molecular messenger in a synthetic phototransduction pathway. The system employs a photoreceptor constructed from a ruthenium-bipyridine complex that cages the this compound molecules. This photoreceptor is designed to spontaneously insert itself into the lipid membrane of an artificial cell.

Upon exposure to a specific wavelength of light (e.g., 450-nm blue light), the ruthenium complex undergoes a chemical change, specifically a photocleavage of the coordination bond holding the this compound. This light-triggered reaction releases the this compound messenger from the photoreceptor. The liberated this compound is then free to translocate across the lipid membrane into the interior of the synthetic cell, carrying the light-initiated signal from the external environment to the internal compartment.

The use of this compound is part of an integrated system that mimics the fundamental steps of biological phototransduction: light harvesting, energy conversion, and signal transmission. The process begins with the ruthenium-bipyridine component of the photoreceptor acting as a light-harvesting group. When it absorbs light energy, this energy is converted into chemical energy by breaking the bond and liberating the this compound messenger.

This release represents the crucial step of signal transmission. Once inside the synthetic cell, the this compound messenger can trigger subsequent chemical reactions, effectively amplifying the initial light signal. For example, it can catalyze the hydrolysis of an esterase substrate, leading to the production of a fluorescent product. This entire cascade, from light absorption to the generation of a fluorescent signal, demonstrates a complete, synthetic receptor-mediated phototransduction pathway where this compound plays the central role of the signal-carrying messenger.

Theoretical and Computational Studies of 1 Octylimidazole

Molecular Modeling and Simulation of 1-Octylimidazole and its Derivatives

Molecular modeling and simulation techniques are crucial for understanding the behavior of this compound and its derivatives at a molecular level. These methods allow researchers to probe structural arrangements, dynamic processes, and intermolecular interactions that are difficult to observe experimentally. Molecular dynamics (MD) simulations, for instance, are widely employed to study the behavior of ionic liquids (ILs) that incorporate the 1-octylimidazolium cation, often paired with various anions. These simulations can reveal how the octyl chain length influences properties such as viscosity and the degree of ion association acs.orgresearchgate.netnih.gov. Studies have shown that longer alkyl chains can lead to increased nanoscale segregation and affect cation diffusion rates acs.orgresearchgate.net. Furthermore, molecular simulations can explore the orientation of molecules at interfaces, such as the IL/vacuum or IL/water interfaces, providing insights into how the octyl chain influences surface behavior acs.org. Research into derivatives often involves altering the associated anion or modifying the imidazole (B134444) ring, with simulations helping to correlate these structural changes with macroscopic properties acs.orgnih.govx-mol.netacs.org.

Density Functional Theory (DFT) Calculations in Related Imidazole Systems

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, bonding, and reactivity of molecules and materials. In the context of imidazole systems, DFT calculations are instrumental in elucidating the mechanisms of interaction with other species, such as CO2, which is vital for developing effective gas capture technologies scispace.comresearchgate.netnih.govrsc.org. DFT can accurately predict electron density distributions, molecular orbital energies, and charge transfer processes, offering a detailed understanding of how CO2 binds to imidazole-based compounds scispace.comresearchgate.netnih.govacs.orgcyberleninka.ru. Studies have explored the competition between different interaction types, such as π-stacking and σ-hydrogen bonding, between CO2 and imidazole moieties scispace.comnih.gov. Furthermore, DFT is utilized to calculate interaction energies and to understand the role of functional groups and substituents on the electronic properties and stability of imidazole derivatives and related ionic liquids x-mol.netresearchgate.netrsc.orgacs.orgcyberleninka.ruresearchgate.netiejse.comnih.govmdpi.comresearchgate.net. These calculations provide fundamental insights into the molecular basis of their chemical behavior and potential applications.

Prediction of Thermophysical Properties for CO2 Separation Processes

The prediction of thermophysical properties is critical for the design and optimization of industrial processes, particularly for CO2 separation. Computational methods, often informed by DFT and molecular simulations, are employed to forecast properties such as CO2 solubility, viscosity, density, and Henry's law constants mun.caua.edumdpi.comdiva-portal.orgnih.govresearchgate.netacs.orgmdpi.com. Ionic liquids (ILs), including those based on the 1-octylimidazolium cation, are extensively studied for their potential as CO2 absorbents due to their tunable properties and low volatility mun.caua.edudiva-portal.orgmdpi.commdpi.com. Computational models, such as ensemble modeling and deep learning approaches, are developed to accurately predict CO2 solubility in various ILs, aiming to streamline the screening process for efficient capture materials mdpi.comnih.govmdpi.com. These predictive tools help researchers identify ILs with optimal performance characteristics, such as high CO2 uptake and selectivity, contributing to the development of more sustainable CO2 capture technologies.

Advanced Functionalization and Derivatization of 1 Octylimidazole

Synthesis and Characterization of Substituted Imidazole (B134444) Derivatives

The synthesis of substituted imidazole derivatives, often starting from or incorporating the 1-octylimidazole moiety, leverages various chemical transformations. This compound itself can be synthesized through established N-alkylation routes. Subsequently, it can undergo further derivatization to introduce new functional groups or create ionic structures.

A common method for synthesizing this compound involves the N-alkylation of imidazole with an octyl halide, such as 1-bromooctane (B94149) or 1-chlorooctane, typically in the presence of a base like potassium carbonate . Alternatively, imidazole can be deprotonated to form sodium imidazolate (NaIm) using sodium hydroxide (B78521), which then reacts with octyl halides to yield this compound researchgate.netgoogle.com.

Once synthesized, this compound can be further functionalized. For instance, reaction with 1,3-dibromopropane (B121459) allows for the introduction of a propyl linker, leading to the formation of 3-(3-bromopropyl)-1-octylimidazolium bromide mdpi.com. This intermediate can then be quaternized with other amines, such as N-methylpyrrolidine, to yield asymmetric dicationic ionic liquids (ADILs) mdpi.commdpi.com. Another significant derivatization pathway involves reacting this compound with protic acids, such as H-bis(trifluoromethanesulfonyl)imide, to produce protic ionic liquids like 1-octylimidazolium bis(trifluoromethanesulfonyl)imide ([HC8Im][TFSI]) rsc.org.

Furthermore, modifications can be made to the imidazole ring itself or to the octyl chain. For example, N-alkylimidazole derivatives with carboxylic acid, aldehyde, or alcohol functionalities at the 2-position of the imidazole ring have been synthesized, where the alkyl chain is an octyl group ajol.info. These reactions demonstrate the broad scope for creating diverse substituted imidazole derivatives starting from or incorporating the this compound structure.

Table 7.1.1: Examples of this compound Derivatization

| Reactants | Product | Yield | Key Reaction Type | Reference |

| Imidazole + Octyl bromide/chloride + Base | This compound | N/A | N-Alkylation | researchgate.netgoogle.com |

| Imidazole + NaOH NaIm; NaIm + Octyl halide | This compound | N/A | N-Alkylation via sodium imidazolate | researchgate.netgoogle.com |

| This compound + 1,3-dibromopropane | 3-(3-bromopropyl)-1-octylimidazolium bromide | 81% | Alkylation, formation of imidazolium (B1220033) salt | mdpi.com |

| This compound + H-bis(trifluoromethanesulfonyl)imide | 1-octylimidazolium bis(trifluoromethanesulfonyl)imide ([HC8Im][TFSI]) | N/A | Acid-base reaction, formation of protic ionic liquid | rsc.org |

| Imidazole + Ethylchloroacetate Imidazole ester + Amine | N-substituted imidazole derivatives (e.g., N-cyclohexyl-2-(1H-imidazol-1-yl)acetamide) | Moderate to good | Esterification followed by amidation | nih.gov |

| N-Octylimidazole + Carboxylic acid precursor/Aldehyde precursor/Alcohol precursor | N-Octylimidazole-2-carboxylic acid / -2-carboxaldehyde / -2-methanol | N/A | Functionalization at C-2 position of imidazole ring | ajol.info |

N-Functionalized Imidazoles and their Versatility in Design

The N-functionalization of this compound primarily involves the modification of the imidazole nitrogen atoms, often leading to the formation of imidazolium salts. These N-functionalized derivatives exhibit remarkable versatility, enabling their application in diverse fields, including materials science, catalysis, and separation technologies.

The versatility of these N-functionalized compounds is evident in their wide range of applications. Imidazolium salts derived from this compound are explored as solvents and catalysts in high-temperature reactions and as electrolytes in batteries and solar cells mdpi.com. They also serve as effective media for CO2 capture, where their tunable structures allow for optimization of physical and chemical properties, such as viscosity and CO2 uptake google.comua.edu. Furthermore, N-octylimidazolium salts can be anchored onto solid supports, such as silica (B1680970), to create novel stationary phases for high-performance liquid chromatography (HPLC) researchgate.net. These phases exhibit multiple retention mechanisms, including anion-exchange, hydrophobic, electrostatic, and π-π interactions, contributing to their broad applicability in separating diverse analytes researchgate.net.

Table 7.2.1: N-Functionalized this compound Derivatives and Their Applications

| N-Functionalized Derivative | Synthesis Route | Key Applications | Reference |

| 3-(3-bromopropyl)-1-octylimidazolium bromide | Reaction of this compound with 1,3-dibromopropane | Intermediate for ADIL synthesis | mdpi.com |

| Asymmetric Dicationic Ionic Liquid (e.g., linking imidazolium and pyrrolidinium (B1226570) cations) | Multi-step synthesis involving this compound and other functional groups | Stationary phases for GC, high-temperature lubricants, solvents, catalysts, electrolytes for batteries/solar cells, CO2 capture | mdpi.commdpi.com |

| 1-octylimidazolium bis(trifluoromethanesulfonyl)imide ([HC8Im][TFSI]) | Reaction of this compound with H-bis(trifluoromethanesulfonyl)imide | Protic ionic liquid for proton conducting materials in silica nanopores | rsc.org |

| N-octylimidazolium bromide/tetrafluoroborate (B81430) (SilprOIm Br/BF4) | Functionalization of silica with N-octylimidazolium salts | HPLC stationary phases exhibiting anion-exchange, hydrophobic, electrostatic, and π-π retention mechanisms | researchgate.net |

| N-alkylimidazole-2-carboxylic acids (e.g., N-octyl) | Synthesis involving derivatization at the 2-position of the imidazole ring | Potential antimicrobial agents (though focus is on functionalization for material science here) | ajol.info |

Mixed-Mode Stationary Phases with Imidazole-Octyl Ligands for Chromatography

The development of mixed-mode stationary phases represents a significant advancement in chromatographic science, offering enhanced selectivity and separation power by combining multiple retention mechanisms. Imidazole-octyl ligands have proven to be highly effective in creating such phases, leveraging both the hydrophobic character of the octyl chain and the ionic/polar nature of the imidazole moiety.

One prominent example is the Sil-S-VOIM stationary phase, which utilizes 1-vinyl-3-octyl-imidazole ligands bonded to monodisperse macroporous silica microspheres via a "thiol-ene" click reaction researcher.lifenih.govresearchgate.net. This phase is designed as a reversed-phase/strong anion-exchange (RP/SAX) mixed-mode material. Its performance has been evaluated for protein separation, demonstrating baseline separations of proteins like lysozyme (B549824), transferrin, and α-chymotrypsin due to the synergistic effects of hydrophobic and electrostatic interactions researcher.lifenih.govresearchgate.net. For instance, resolutions of 2.55 between lysozyme and transferrin, and 2.01 between transferrin and α-chymotrypsin were achieved researcher.lifenih.gov. The phase also facilitated the isolation of ovomucoid and ovotransferrin from egg white samples with yields of 78.8% and 67.2%, respectively researcher.lifenih.gov.

Another approach involves the synthesis of silica-based stationary phases functionalized with N-octylimidazolium salts, such as N-octylimidazolium bromide (SilprOIm Br) and N-octylimidazolium tetrafluoroborate (SilprOIm BF4) researchgate.net. These phases also exhibit mixed-mode retention, incorporating anion-exchange, hydrophobic, electrostatic, and π-π interactions. This multi-mechanism capability makes them versatile for the separation of a wide range of compounds, including neutral, basic, and acidic analytes in HPLC researchgate.net. The ability to tune the properties of these stationary phases by varying the anion or the linker further enhances their utility in complex separation challenges.

Future Research Directions and Potential Applications

Exploration of Hybrid Solvent Systems for Gas Capture

The development of efficient and sustainable methods for capturing greenhouse gases, such as carbon dioxide (CO2), remains a critical global challenge. N-functionalized imidazoles, including 1-octylimidazole, are being investigated as components in novel solvent systems for gas capture. Research indicates that hybrid solvent systems, potentially combining imidazoles with amines or other functional molecules, could offer advantages over traditional absorbents by tuning properties like CO2 solubility, viscosity, and regeneration energy google.comua.edu. While studies have explored the gas uptake of various alkylimidazoles, including this compound, the influence of alkyl chain length on gas solubility and the performance of these compounds within hybrid formulations for CO2 and other acid gases (like SO2) are areas ripe for further investigation google.comua.edu. Understanding how the hydrophobic octyl chain interacts within complex solvent mixtures will be crucial for designing optimized gas capture technologies.

Development of Multiply-Substituted and Isomeric Imidazole (B134444) Compounds

Building upon the foundational understanding of this compound, future research is directed towards the synthesis and evaluation of multiply-substituted and isomeric imidazole compounds ua.edu. By strategically introducing additional functional groups or altering the position of existing substituents on the imidazole ring, researchers aim to fine-tune the chemical and physical properties of these molecules. This approach is particularly relevant for applications such as acid gas scavenging, where specific interactions and solubilities are desired ua.edu. Investigating the structure-property relationships of these derivatives will enable the design of tailored imidazole-based materials with enhanced performance characteristics for targeted applications, potentially leading to more efficient separation processes.

Integration of this compound in Advanced Analytical Techniques

This compound has demonstrated utility in advanced analytical techniques, particularly within the framework of Polymer Inclusion Membranes (PIMs) researchgate.net. PIMs, which consist of a base polymer, a carrier (such as this compound), and often a plasticizer, can be tailored for specific separation tasks researchgate.netmdpi.com. In analytical chemistry, PIMs incorporating this compound have been employed for analyte preconcentration, matrix separation, speciation analysis, and sensing applications researchgate.net. Furthermore, these PIMs can serve as passive sampling tools or be integrated into automated monitoring systems researchgate.net.

The effectiveness of this compound as a carrier in PIMs is particularly evident in the separation of metal ions. Studies have investigated its performance in separating various metal ions from aqueous solutions, demonstrating its potential for environmental monitoring and resource recovery mdpi.com.

Table 1: Metal Ion Separation Coefficients in PIMs using Alkylimidazoles

| Metal Ion Pair | Separation Coefficient (Carrier: 1-Hexylimidazole) | Reference |

| Cu(II)/Zn(II) | 4.3 | mdpi.com |

| Cu(II)/Co(II) | 39.7 | mdpi.com |

| Cu(II)/Ni(II) | 46.9 | mdpi.com |

Note: Data presented for 1-hexylimidazole (B1587475) as a representative alkylimidazole carrier in similar PIM applications.

Future research could focus on optimizing PIM formulations with this compound for enhanced selectivity and capacity in complex matrices, as well as exploring its integration into novel sensing platforms.

Further Investigations into Biological Activities and Mechanisms of Action

This compound has been a subject of investigation for its potential biological activities. Research has explored its properties in areas such as antimicrobial, anticancer, antioxidant, and quorum sensing inhibition activities . While these preliminary investigations suggest a range of biological interactions, a comprehensive understanding of the precise mechanisms of action underlying these effects is still developing. Future research efforts are crucial to elucidate how this compound interacts with biological systems at a molecular level. This includes detailed studies to characterize its efficacy against a broader spectrum of biological targets and pathogens, as well as to identify the specific cellular pathways and molecular targets it modulates. Such investigations are essential for evaluating its potential as a therapeutic agent or for understanding its role in biological processes.

Q & A

Q. What advanced techniques differentiate degradation products of this compound under oxidative conditions?

- Methodological Answer : Combine LC-MS/MS for identifying degradation intermediates and isotopic labeling (e.g., ¹⁸O₂) to trace oxidation pathways. Use electron paramagnetic resonance (EPR) to detect radical species. Cross-reference with computational degradation models (e.g., QSAR) .

Methodological Notes

- Data Validation : Always cross-check experimental data against literature benchmarks (e.g., density, molecular weight ) and provide error margins in measurements.

- Reproducibility : Adhere to guidelines for documenting experimental procedures, including instrument calibration and raw data archiving .

- Ethical Compliance : For toxicity studies, obtain institutional review board (IRB) approvals and follow ethical reporting standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.